molecular formula C35H31N3O4S B296997 2-[benzyl(phenylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide

2-[benzyl(phenylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide

Cat. No.: B296997
M. Wt: 589.7 g/mol
InChI Key: CJQORJIKZQJLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(phenylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as BPSA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPSA belongs to the class of sulfonylurea compounds and has been found to have various biochemical and physiological effects.

Scientific Research Applications

2-[benzyl(phenylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been found to have potential as a therapeutic agent in various scientific research applications. One study found that this compound inhibited the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that this compound had anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential as a treatment for diabetes, as it has been found to stimulate insulin secretion.

Mechanism of Action

The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide is not fully understood, but it is believed to involve the activation of the sulfonylurea receptor 1 (SUR1) and the subsequent stimulation of insulin secretion. This compound has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to stimulate insulin secretion in pancreatic beta cells, which could potentially be used as a treatment for diabetes. This compound has also been found to inhibit the growth of cancer cells and have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[benzyl(phenylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the growth of cancer cells and have anti-inflammatory effects. However, one limitation of using this compound in lab experiments is its low yield in the synthesis method, which could limit the amount of compound available for experiments.

Future Directions

There are several future directions for the study of 2-[benzyl(phenylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide. One direction is to further investigate its potential as a treatment for diabetes, as it has been found to stimulate insulin secretion. Another direction is to study its potential as a therapeutic agent for various types of cancer. Additionally, further research could be done to fully understand the mechanism of action of this compound and its effects on cellular processes.

Synthesis Methods

The synthesis method of 2-[benzyl(phenylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide involves a multi-step process. The starting material is 2-aminobenzamide, which is reacted with N-benzyl-N-phenylsulfonyl chloride in the presence of a base to form N-benzyl-N-phenylsulfonyl-2-aminobenzamide. This intermediate product is then reacted with 2-(1-phenylethylamino)benzoic acid in the presence of a coupling reagent to form this compound. The overall yield of this synthesis method is approximately 30%.

Properties

Molecular Formula

C35H31N3O4S

Molecular Weight

589.7 g/mol

IUPAC Name

2-[[2-[benzenesulfonyl(benzyl)amino]benzoyl]amino]-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C35H31N3O4S/c1-26(28-17-7-3-8-18-28)36-34(39)30-21-11-13-23-32(30)37-35(40)31-22-12-14-24-33(31)38(25-27-15-5-2-6-16-27)43(41,42)29-19-9-4-10-20-29/h2-24,26H,25H2,1H3,(H,36,39)(H,37,40)

InChI Key

CJQORJIKZQJLDO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3N(CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3N(CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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